α-甲基色氨酸

描述

Alpha-methyltryptophan is a synthetic analog of the natural amino acid tryptophan. It is known for its role in the study of brain serotonergic systems and has been used as a tracer in positron emission tomography (PET) imaging to measure serotonin synthesis in the brain . This compound is also explored for its potential therapeutic applications, particularly in cancer research .

科学研究应用

α-甲基色氨酸具有多种科学研究应用:

作用机制

α-甲基色氨酸通过阻断氨基酸转运蛋白 SLC6A14 起作用,导致癌细胞氨基酸饥饿。 这种阻断导致 mTOR 信号传导减少,这从 S6 和 S6 激酶磷酸化减少得到证明 。 对这种治疗的初始反应是诱导自噬,然后在自噬被抑制时诱导凋亡 .

生化分析

Biochemical Properties

Alpha-Methyltryptophan is involved in the synthesis of serotonin, a neurotransmitter that plays a vital role in the regulation of mood, sleep, appetite, and other functions . It is a substrate for the enzyme tryptophan hydroxylase, which converts it into 5-hydroxytryptophan, a precursor of serotonin . The interaction between Alpha-Methyltryptophan and these enzymes is crucial for maintaining the balance of serotonin in the brain .

Cellular Effects

The effects of Alpha-Methyltryptophan on cells are primarily related to its role in serotonin synthesis. By influencing the production of serotonin, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, serotonin is known to regulate cell growth and differentiation, and it also plays a role in the function of immune cells .

Molecular Mechanism

At the molecular level, Alpha-Methyltryptophan exerts its effects through its interactions with enzymes involved in serotonin synthesis. It is a substrate for tryptophan hydroxylase, which converts it into 5-hydroxytryptophan . This conversion is a key step in the synthesis of serotonin, and it is regulated by various factors, including the availability of Alpha-Methyltryptophan and the activity of tryptophan hydroxylase .

Temporal Effects in Laboratory Settings

The effects of Alpha-Methyltryptophan can change over time in laboratory settings. For instance, its conversion into 5-hydroxytryptophan by tryptophan hydroxylase can be influenced by various factors, including the concentration of Alpha-Methyltryptophan and the activity of the enzyme . Long-term studies have shown that changes in these factors can lead to alterations in serotonin synthesis and, consequently, in the effects of Alpha-Methyltryptophan .

Dosage Effects in Animal Models

The effects of Alpha-Methyltryptophan can vary with different dosages in animal models. For instance, low doses may have minimal effects on serotonin synthesis, while high doses can lead to a significant increase in the production of this neurotransmitter . High doses of Alpha-Methyltryptophan can also lead to adverse effects, such as serotonin syndrome, a condition characterized by symptoms like agitation, restlessness, confusion, and rapid heart rate .

Metabolic Pathways

Alpha-Methyltryptophan is involved in the metabolic pathway of serotonin synthesis. It is converted into 5-hydroxytryptophan by the enzyme tryptophan hydroxylase, and this product is then converted into serotonin by the enzyme aromatic L-amino acid decarboxylase . These reactions are part of the larger metabolic pathway of tryptophan metabolism, which also involves other enzymes and cofactors .

Transport and Distribution

The transport and distribution of Alpha-Methyltryptophan within cells and tissues are crucial for its function. It is transported into cells via amino acid transporters, and once inside the cell, it is distributed to various compartments where it can be converted into 5-hydroxytryptophan . The distribution of Alpha-Methyltryptophan can influence its availability for serotonin synthesis and, consequently, its effects on cellular function .

Subcellular Localization

The subcellular localization of Alpha-Methyltryptophan is primarily in the cytoplasm, where it is converted into 5-hydroxytryptophan by tryptophan hydroxylase . This enzyme is located in the cytoplasm, and the product of the reaction, 5-hydroxytryptophan, is then transported into synaptic vesicles, where it is converted into serotonin . The localization of Alpha-Methyltryptophan in the cytoplasm is crucial for its role in serotonin synthesis .

准备方法

化学反应分析

α-甲基色氨酸会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的氧化物。

还原: 还原反应可以产生不同的衍生物,例如 α-甲基血清素。

取代: 它可以发生取代反应,特别是在吲哚环上。

这些反应中常用的试剂包括用于还原的氢化锂铝和用于氧化的各种氧化剂。 这些反应形成的主要产物取决于所用条件和试剂的具体情况。

相似化合物的比较

α-甲基色氨酸与其他色氨酸衍生物类似,例如 α-甲基色胺。 两种化合物在 α 碳上都有一个甲基取代基,这使得它们是单胺氧化酶 A 的相对较差的底物,从而延长了它们的半衰期,并使其能够到达大脑 。 α-甲基色氨酸在其对 SLC6A14 转运蛋白的特定作用中是独一无二的,这使其成为癌症研究中宝贵的工具 .

类似的化合物包括:

α-甲基色胺: 色胺类的一种致幻剂、兴奋剂和致欣快剂药物.

色氨酸: 血清素的天然氨基酸前体.

属性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTWHZHBPDYSQB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350250 | |

| Record name | alpha-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16709-25-4 | |

| Record name | alpha-Methyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F33TJ4ZOP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

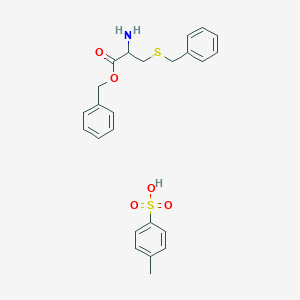

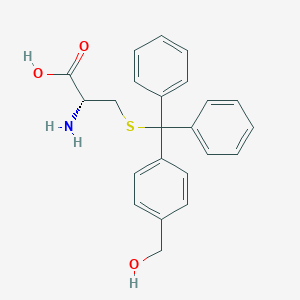

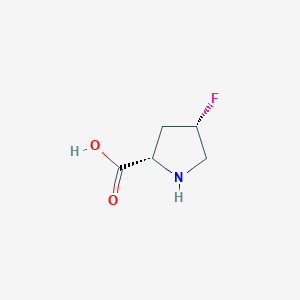

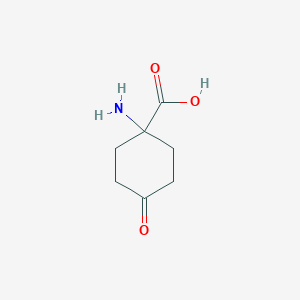

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

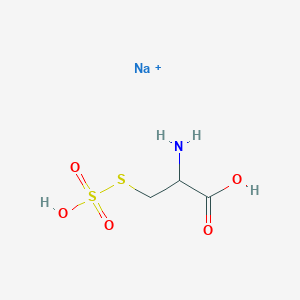

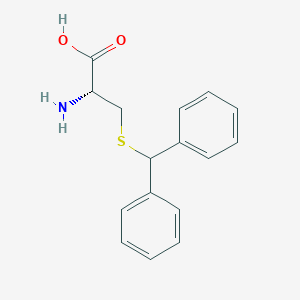

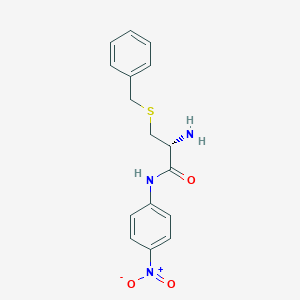

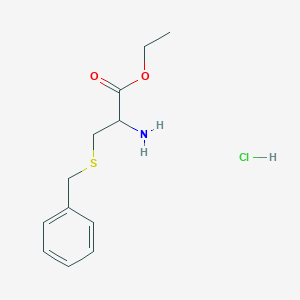

Feasible Synthetic Routes

A: αMT acts primarily as an inhibitor of specific amino acid transporters, particularly SLC6A14 (ATB0,+). This transporter is responsible for the uptake of a broad range of amino acids, including essential ones. By blocking SLC6A14, αMT can induce amino acid starvation in cells that rely on this transporter for their nutritional needs [, ].

A: αMT treatment of SLC6A14-positive cancer cells can lead to: * Upregulation of asparagine synthetase and CHOP, indicating amino acid starvation [].* Decreased mTOR signaling, evidenced by reduced phosphorylation of S6 and S6kinase, highlighting interference with nutrient sensing pathways [].* Induction of autophagy, observed through microscopic examination and biochemical markers [].* Apoptosis, particularly when autophagy is inhibited [].

A: αMT can be metabolized to α-methylserotonin (αM5HT) in vivo [, ]. This metabolite can accumulate in the brain and pineal gland, exhibiting a diurnal rhythm similar to serotonin []. While αMT itself doesn't directly inhibit serotonin synthesis, its conversion to αM5HT and potential interactions with serotonin receptors add complexity to its effects on serotonergic systems. [, , , ]

ANone: The molecular formula of α-methyltryptophan is C12H14N2O2. Its molecular weight is 218.25 g/mol.

A: The α-methyl group is crucial for αMT's inhibitory activity on SLC6A14. Unlike tryptophan, which is a substrate for this transporter, αMT acts as a blocker. This difference in activity highlights the importance of the α-methyl group in determining how the molecule interacts with the transporter's binding site [, ].

A: Research on "dipeptoid" analogs of CCK, which incorporate α-methyltryptophan as a key structural element, demonstrates the impact of structural modifications. For instance, compounds with specific modifications at the C-terminus, while retaining the crucial α-methyltryptophan and adamantyloxycarbonyl moieties, exhibited improved pharmacokinetic properties, including enhanced oral bioavailability and brain penetration [, , ].

ANone: αMT shows promise as:* A tool to study SLC6A14: Its ability to block this transporter makes it valuable for investigating the role of SLC6A14 in cancer cell growth and survival. * A potential anticancer agent: By inducing amino acid starvation, αMT can inhibit the growth of SLC6A14-positive cancer cell lines in vitro and potentially in vivo. * A lead compound: Further research can focus on developing more potent and selective SLC6A14 inhibitors based on the αMT scaffold.

A: αMT has been explored as a tool in:* Investigating serotonin synthesis: Its ability to be converted to αM5HT allows researchers to study serotonin pathways [, , ].* Studying insect physiology: αMT has been used to manipulate serotonin levels in insects, revealing its roles in behavior, such as aggression and escape responses [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。